molecular formula C9H10O2 B043997 4-Ethoxybenzaldehyde CAS No. 10031-82-0

4-Ethoxybenzaldehyde

Cat. No. B043997
CAS RN: 10031-82-0
M. Wt: 150.17 g/mol
InChI Key: JRHHJNMASOIRDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Ethoxybenzaldehyde can be accomplished through a two-step reaction starting from o-hydroxybenzaldehyde. The first step involves the reaction with a primary amine and bromoethane under mild conditions. Optimal synthesis conditions have been determined through experimental screening, yielding the product with an efficiency of up to 83%. This method is notable for its simplicity and use of readily available materials, offering a viable alternative to previously reported synthesis methods (Zhang Zhan-ji, 2014).

Molecular Structure Analysis

The molecular structure of 4-Ethoxybenzaldehyde has been characterized using techniques such as ¹H NMR and ¹³C NMR spectroscopy, along with elemental analysis. These methods confirm the structure of the synthesized product, ensuring its consistency with the target compound. The presence of the ethoxy and formyl groups on the benzene ring is crucial for its reactivity and properties (Zhang Zhan-ji, 2014).

Scientific Research Applications

  • Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde are effective in enhancing solid-phase organic synthesis, yielding high purity products (Swayze, 1997).

  • Synthesis of Pharmaceuticals : Regioselective removal of the 4-methoxy group from 3,4,5-trimethoxybenzaldehyde derivatives in aprotic solvents allows for the substitution with various electrophiles, which is beneficial for synthesizing diverse pharmaceuticals (Azzena et al., 1992).

  • Spectroscopic and Quantum Chemical Properties : Vanillin derivatives like 4-hexyloxy-3-methoxybenzaldehyde demonstrate a range of spectroscopic and quantum chemical properties, useful in predicting molecular electrostatic potential, thermodynamic parameters, and atomic charges (Abbas et al., 2016).

  • Non-Aqueous Solvents Applications : The synthesis and characterization of new 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents have potential applications in pharmaceuticals and nutraceuticals (Yüksek et al., 2005).

  • Oxyfunctionalization of Cresols and Alcohols : A method for transforming various 4-cresols and alcohols into aromatic carbonyl compounds has been developed, with implications for green chemistry (Jiang et al., 2014).

  • Antimutagenic Effects : Benzaldehyde derivatives, including vanillin and vanillal, exhibit strong antimutagenic effects against mutations induced in Escherichia coli (Watanabe et al., 1988).

  • Industrial Synthesis : Selective monomethylation of 2,4-dihydroxybenzaldehyde results in the synthesis of 4-Methoxysalicylaldehyde, a process with potential industrial applications (Jin et al., 2012).

  • Electrochemical Applications : Pairing electrolysis with hydrogenation in an electrochemical cell facilitates the synthesis of valuable chemicals like 4-methoxybenzaldehyde, with high selectivity and no waste product (Sherbo et al., 2018).

  • Molecular Docking Investigations : Studies on 4-methoxybenzaldehyde indicate its stable crystal structure and competitive inhibitory activity on Tyrosinase, which is relevant in controlling melamine and coloration in foods (Ghalla et al., 2018).

  • NMR and Vibrational Spectroscopies : Evidence of C-H-O hydrogen bonds in liquid 4-ethoxybenzaldehyde has been observed, providing insights into its molecular structure and behavior (Marques et al., 2001).

Safety And Hazards

4-Ethoxybenzaldehyde is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHHJNMASOIRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022251
Record name p-Ethoxybenzaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with a sweet, floral, anise odour
Record name 4-Ethoxybenzaldehyde
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Record name p-Ethoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

249.00 to 250.00 °C. @ 760.00 mm Hg
Record name 4-Ethoxybenzaldehyde
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Solubility

slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-Ethoxybenzaldehyde
Source Human Metabolome Database (HMDB)
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Record name p-Ethoxybenzaldehyde
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Density

1.078-1.084
Record name p-Ethoxybenzaldehyde
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Product Name

4-Ethoxybenzaldehyde

CAS RN

10031-82-0
Record name 4-Ethoxybenzaldehyde
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Record name p-Ethoxybenzaldehyde
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Record name 4-ETHOXYBENZALDEHYDE
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Record name Benzaldehyde, 4-ethoxy-
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Record name p-Ethoxybenzaldehyde
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Record name P-ETHOXYBENZALDEHYDE
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Record name 4-Ethoxybenzaldehyde
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Melting Point

13 - 14 °C
Record name 4-Ethoxybenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
500
Citations
MPM Marques, AM Amorim da Costa… - The Journal of …, 2001 - ACS Publications
… In the present work, the study of C−H···O interactions in the liquid phase is performed for 4-ethoxybenzaldehyde (4EtOB; see Figure 1). Both 13 C and 17 O NMR, as well as FTIR and …
Number of citations: 105 pubs.acs.org
ZD Draelos, BB Fuller - Dermatologic surgery, 2005 - Wiley Online Library
… The 1% 4-ethoxybenzaldehyde used in the formulation was obtained from Aldrich-Sigma (St. Louis, MO, USA) and was placed into the oil phase of the emulsion just prior to mixing the …
Number of citations: 14 onlinelibrary.wiley.com
V Ramakrishnan, A Sarua, M Kuball… - Journal of Raman …, 2009 - Wiley Online Library
… [13] studied the occurrence of C–H···O intermolecular hydrogen bonds in liquid 4-ethoxybenzaldehyde (4Etob). From the wavenumber shift in low magnetic field for the carbonyl 17O …
I Babahan, F Eyduran, EP Coban, N Orhan… - … Acta Part A: Molecular …, 2014 - Elsevier
… The FT-IR spectra of KBr pellets containing the 4-methoxy and 4-ethoxybenzaldehyde thiosemicarbazone glyoxime complexes of the general formula M(LH) 2 , in which M is Ni(II), Cu(II)…
Number of citations: 34 www.sciencedirect.com
E Ogbonda-Chukwu, OJ Abayeh… - Journal of Applied …, 2022 - ajol.info
… 4-ethoxybenzaldehyde Schiff base Fig 4: 1H NMR Spectrum of 2-aminopyridine-4-ethoxybenzaldehyde … of 2-aminopyridine and 4ethoxybenzaldehyde can be synthesized through the …
Number of citations: 2 www.ajol.info
PJA Ribeiro-Claro, PD Vaz, MM Nolasco, FPSC Gil… - Materials, 2021 - mdpi.com
… To the best of our knowledge, there are no reports on the crystal structure of 4-ethoxybenzaldehyde. Since the equilibrium crystal structure is a requirement to obtain the periodic DFT …
Number of citations: 4 www.mdpi.com
K Jagannathan, S Kalainathan… - … of Experimental and …, 2007 - Wiley Online Library
The organic material 4‐Ethoxybenzaldehyde‐N‐methyl 4‐Stilbazolium Tosylate (EBST) is a new NLO material and new derivative in Stilbazolium Tosylate family. In this work we …
Number of citations: 64 onlinelibrary.wiley.com
E Ogbonda-Chukwu, OJ Abayeh, O Achugasim… - World Scientific …, 2021 - psjd.icm.edu.pl
… The results obtained from this research proves that the 2-aminopyridine-4ethoxybenzaldehyde and 4-ethoxyaniline-2-pyridinecarboxaldehyde Schiff base and their Zn and Cr …
Number of citations: 5 psjd.icm.edu.pl
K Nihei, I Kubo - Applied Biochemistry and Biotechnology, 2020 - Springer
… Although there were some exceptions such as the full inhibition by 4-ethoxybenzaldehyde (E s of alkoxy substituent = 0.69) and the partial inhibition by 4-isopropylbenzaludehyde (E s …
Number of citations: 4 link.springer.com
V Ramakrishnan, A Sarua, M Kuball… - Journal of Raman …, 2010 - Wiley Online Library
… The molecular interaction in the binary mixture of 3-phenoxybenzaldhyde (3Phbz) and 4-ethoxybenzaldehyde (4Etob) was analysed in four different solvents. The concentration …

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